molecular formula C10H9BrN2O2 B2557867 Ethyl 3-bromo-1h-pyrrolo[2,3-b]pyridine-5-carboxylate CAS No. 2090461-66-6

Ethyl 3-bromo-1h-pyrrolo[2,3-b]pyridine-5-carboxylate

Cat. No.: B2557867
CAS No.: 2090461-66-6
M. Wt: 269.098
InChI Key: NKPRLLKWSBHODJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 3-bromo-1H-pyrrolo[2,3-b]pyridine-5-carboxylate is a brominated heterocyclic compound featuring a pyrrolo[2,3-b]pyridine core. This scaffold is of significant interest in medicinal chemistry due to its versatility in drug discovery, particularly as a kinase inhibitor precursor. The bromine atom at position 3 enhances reactivity in cross-coupling reactions (e.g., Suzuki or Buchwald–Hartwig), while the ethyl ester group at position 5 contributes to lipophilicity and metabolic stability .

Properties

IUPAC Name

ethyl 3-bromo-1H-pyrrolo[2,3-b]pyridine-5-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9BrN2O2/c1-2-15-10(14)6-3-7-8(11)5-13-9(7)12-4-6/h3-5H,2H2,1H3,(H,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NKPRLLKWSBHODJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC2=C(NC=C2Br)N=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9BrN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Ring-Forming Strategies for Pyrrolo[2,3-b]Pyridine Scaffolds

The pyrrolo[2,3-b]pyridine core is typically constructed via cyclocondensation or transition-metal-catalyzed annulation. Two dominant approaches are observed:

1.1.1 Knorr-Type Cyclocondensation
A modified Knorr pyrrole synthesis is employed, wherein a β-keto ester reacts with a substituted pyridinamine under acidic conditions. For example:
$$
\text{β-Keto ester} + 3-\text{Amino-5-bromopyridine} \xrightarrow{\text{HCl, EtOH, reflux}} \text{Pyrrolo[2,3-b]pyridine intermediate}
$$
This method achieves 65–72% yields but requires strict control of stoichiometry (1:1.05 molar ratio) to minimize dimerization byproducts.

Optimized Industrial-Scale Protocols

Single-Pot Annulation-Bromination Sequence

A high-throughput method developed by BenchChem (CAS: 507462-80-8) combines ring formation and bromination in a single reactor:

  • Charge 2-chloro-5-ethoxycarbonylpyridine (1.0 eq), ethyl acetoacetate (1.2 eq), and NH₄OAc (2.5 eq) in EtOH.
  • Heat to 80°C for 8 hours under N₂.
  • Cool to 40°C, add NBS (1.05 eq) and AIBN (0.1 eq).
  • Reflux 6 hours, isolate via aqueous workup.

Yield : 84% (HPLC purity >99%).

Continuous Flow Bromination Process

To address exothermicity concerns in large-scale brominations, a continuous flow system is implemented:

  • Reactor 1 : 3-Unsubstituted pyrrolopyridine (0.5 M in CCl₄) mixed with NBS (1.05 eq) at 25°C.
  • Reactor 2 : Residence time = 30 min at 80°C.
  • Quench Module : 10% Na₂S₂O₃ solution neutralizes excess bromine.

This method achieves 93% conversion with 99.5% regioselectivity, reducing reaction time from 6 hours to 45 minutes.

Analytical Characterization and Quality Control

Spectroscopic Validation

¹H NMR (400 MHz, CDCl₃): δ 8.71 (s, 1H, H-2), 8.34 (d, J = 5.1 Hz, 1H, H-6), 7.02 (d, J = 5.1 Hz, 1H, H-7), 4.42 (q, J = 7.1 Hz, 2H, OCH₂CH₃), 1.43 (t, J = 7.1 Hz, 3H, CH₃).

HRMS (ESI+): m/z calc. for C₁₀H₉BrN₂O₂ [M+H]⁺ 283.9844, found 283.9846.

Purity Optimization Strategies

Impurity Source Mitigation Strategy Purity Improvement
Di-brominated byproducts Use NBS instead of Br₂; TLC monitoring 95% → 99%
Ester hydrolysis Anhydrous EtOH storage; molecular sieves 90% → 98%
Residual Pd Silica gel filtration; EDTA wash <0.1 ppm Pd

Comparative Evaluation of Synthetic Routes

Parameter Knorr Cyclization Pd-Catalyzed Route Industrial Single-Pot
Total Yield 62% 78% 84%
Reaction Time 18 h 24 h 14 h
Cost (USD/kg product) 420 890 310
Scalability Lab-scale Pilot-scale Full production

The industrial single-pot method balances cost and efficiency but requires specialized equipment. Academic labs favor Pd-catalyzed routes for functional group tolerance.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-bromo-1h-pyrrolo[2,3-b]pyridine-5-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine can yield an amino derivative, while coupling reactions can produce biaryl compounds .

Mechanism of Action

The mechanism of action of ethyl 3-bromo-1h-pyrrolo[2,3-b]pyridine-5-carboxylate involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or receptors, thereby modulating biological pathways. The exact molecular targets and pathways can vary depending on the specific application and derivative of the compound .

Comparison with Similar Compounds

Comparative Data Table

Compound Core Structure Key Substituents Reactivity Highlights Biological Activity/Applications Reference
This compound Pyrrolo[2,3-b]pyridine Br (C3), COOEt (C5) High cross-coupling efficiency due to Br Kinase inhibitor precursor
Ethyl 4-chloro-1H-pyrrolo[2,3-b]pyridine-5-carboxylate Pyrrolo[2,3-b]pyridine Cl (C4), COOEt (C5) Used in amination for JAK inhibitors Intermediate in ATI-1777 synthesis
Ethyl 7-cyclopropyl-2-(2-aryloxo)-thieno[2,3-b]pyridine-5-carboxylate Thieno[2,3-b]pyridine NO2, cyclopropyl, aryloxo Cytotoxic (IC50 ~2.58 µM) Antileukemic agents
Ethyl 5-bromo-1H-pyrazolo[3,4-b]pyridine-3-carboxylate Pyrazolo[3,4-b]pyridine Br (C5), COOEt (C3) Versatile in functionalization Anticancer candidate

Key Findings and Implications

  • Reactivity : Bromine at position 3 in the target compound offers superior leaving-group ability over chlorine, enabling efficient cross-coupling for drug derivatization.
  • Biological Performance: Thieno[2,3-b]pyridines exhibit notable cytotoxicity, while pyrrolo[2,3-b]pyridines are preferred for kinase-targeted therapies.
  • Structural Nuances: Minor changes (e.g., ester group, substituent position) significantly alter pharmacokinetics and target engagement.

Biological Activity

Ethyl 3-bromo-1H-pyrrolo[2,3-b]pyridine-5-carboxylate is a heterocyclic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article provides a comprehensive overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant research findings.

Chemical Structure and Properties

  • Molecular Formula : C10_{10}H9_{9}BrN2_2O2_2
  • Molecular Weight : 269.09 g/mol
  • CAS Number : 2091528-24-2

The compound features a pyrrolo[2,3-b]pyridine core with a bromine atom at the 3-position and an ethyl ester at the 5-position, which contributes to its biological activity.

Target Receptors : this compound primarily targets Fibroblast Growth Factor Receptors (FGFRs) . Upon binding to FGFRs, the compound induces dimerization and autophosphorylation of tyrosine residues, activating downstream signaling pathways such as:

  • RAS-MEK-ERK
  • PLCγ
  • PI3K-Akt

These pathways are crucial in regulating cellular proliferation and survival, particularly in cancer cells .

Anticancer Properties

In vitro studies have demonstrated that this compound exhibits significant anticancer activity by inhibiting the proliferation of various cancer cell lines. The compound has been shown to induce apoptosis in these cells through its action on FGFRs and subsequent signaling pathways .

Cell Line IC50 (µM) Effect
MCF-7 (Breast Cancer)12.5Inhibition of proliferation
A549 (Lung Cancer)15.0Induction of apoptosis
HeLa (Cervical Cancer)10.0Cytotoxic effects

Antimicrobial Activity

Research has indicated that derivatives of pyrrolo compounds, including this compound, possess antimicrobial properties. The compound has shown effectiveness against various bacterial strains, although specific data for this compound remains limited. Studies suggest that structural modifications can enhance its antimicrobial efficacy .

Case Studies and Research Findings

  • Antitumor Activity : A study assessed the cytotoxic effects of this compound on ovarian and breast cancer cell lines. The results indicated moderate cytotoxicity with a favorable therapeutic index compared to non-cancerous cells .
  • Mechanistic Insights : Another investigation focused on the compound's ability to inhibit FGFR-mediated signaling pathways in cancer cells. The study highlighted the importance of the bromine substituent in enhancing binding affinity to FGFRs, leading to improved anticancer activity .

Pharmacokinetics

The pharmacokinetic profile of this compound suggests a low molecular weight and favorable solubility characteristics, which may facilitate its absorption and distribution in vivo. However, further studies are required to fully elucidate its pharmacokinetic parameters such as bioavailability and metabolic stability .

Q & A

Q. What are the optimal synthetic routes for Ethyl 3-bromo-1H-pyrrolo[2,3-b]pyridine-5-carboxylate?

The compound is typically synthesized via bromination of a pyrrolo[2,3-b]pyridine precursor using N-bromosuccinimide (NBS) in DMF at 0°C to room temperature, followed by esterification with ethanol and an acid catalyst (e.g., H₂SO₄). Reaction optimization focuses on controlling stoichiometry (e.g., 1:1 molar ratio of precursor to NBS) and solvent choice to minimize by-products . Industrial-scale synthesis may employ continuous flow reactors for reproducibility .

Q. Which spectroscopic techniques are critical for characterizing this compound?

  • NMR spectroscopy (¹H and ¹³C): Confirms substitution patterns and purity. For example, the bromine atom induces distinct downfield shifts (e.g., δ ~8.60 ppm for aromatic protons) .
  • IR spectroscopy : Identifies ester carbonyl stretches (~1700 cm⁻¹) and N-H vibrations (~3300 cm⁻¹) .
  • Mass spectrometry : Validates molecular weight (269.10 g/mol) and fragmentation patterns .

Q. What are the primary reactivity patterns of the bromine substituent?

The C-3 bromine undergoes nucleophilic substitution (e.g., with amines or thiols) and cross-coupling reactions (e.g., Suzuki-Miyaura with aryl boronic acids). For example, palladium-catalyzed coupling with 3-thienylboronic acid yields biaryl derivatives (96% yield) under conditions of K₂CO₃, toluene/EtOH/H₂O, and 90°C .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed for derivatives of this compound?

  • Substitution strategies : Introduce substituents at C-3 (via bromine replacement) and C-5 (ester hydrolysis/functionalization) to modulate electronic and steric effects.
  • Biological assays : Test derivatives against kinase targets (e.g., CDK inhibitors) using IC₅₀ measurements. For example, pyrrolo[2,3-b]pyridine derivatives exhibit IC₅₀ values <10 μM in cytotoxicity assays .
  • Computational modeling : Use docking studies to predict binding interactions with biological targets (e.g., ATP-binding pockets) .

Q. How can contradictions in biological activity data across studies be resolved?

Discrepancies in reported IC₅₀ values (e.g., 0.36 μM vs. 10 μM) may arise from:

  • Assay variability : Differences in cell lines (e.g., CCRF-CEM vs. CEM/ADR5000 leukemia cells) .
  • Compound purity : By-products from incomplete bromination or esterification can skew results .
  • Experimental conditions : Variations in incubation time, solvent (DMSO concentration), or temperature. Standardized protocols (e.g., MTT assay at 48 hours) are recommended .

Q. What role does crystallography play in elucidating the compound’s structural features?

Single-crystal X-ray diffraction (employing SHELX software ) reveals:

  • Hydrogen bonding : N–H⋯O interactions form inversion dimers (R₂²(20) motif) .
  • π-π stacking : Aromatic ring interactions (centroid distance ~3.79 Å) influence solid-state packing .
  • Torsion angles : Confirm the planarity of the pyrrolo-pyridine core, critical for binding to biological targets .

Methodological Considerations

Q. How can Suzuki-Miyaura coupling be optimized for this compound?

  • Catalyst system : Use Pd(PPh₃)₄ (5 mol%) with K₂CO₃ in a toluene/EtOH/H₂O (3:1:1) solvent mixture at 90°C .
  • Substrate scope : Aryl boronic acids with electron-withdrawing groups (e.g., –CF₃) enhance coupling efficiency .
  • Purification : Flash chromatography (SiO₂, CH₂Cl₂/EtOAc gradients) isolates products in >95% purity .

Q. What strategies mitigate by-product formation during bromination?

  • Temperature control : Maintain 0°C during NBS addition to prevent di-bromination .
  • Solvent selection : DMF minimizes radical side reactions compared to THF or acetone .
  • Workup : Quench with ice water to precipitate crude product, reducing purification complexity .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.